molecular formula C3H5Cl3Si B105980 trichloro-[(E)-prop-1-enyl]silane CAS No. 18083-37-9

trichloro-[(E)-prop-1-enyl]silane

Cat. No.: B105980
CAS No.: 18083-37-9
M. Wt: 175.51 g/mol
InChI Key: MYBZUWXXEFKPEE-UHFFFAOYSA-N
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Description

trichloro-[(E)-prop-1-enyl]silane, also known as trichloro(1-propenyl)silane, is an organosilicon compound with the molecular formula C3H5Cl3Si. This compound is characterized by the presence of three chlorine atoms and a vinyl group attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 114.82°C . This compound is primarily used in the synthesis of various organosilicon compounds and has significant applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: trichloro-[(E)-prop-1-enyl]silane can be synthesized through the hydrosilylation reaction of trichlorosilane with propylene. This reaction typically requires a catalyst, such as chloroplatinic acid, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of propylene . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of trichloro-1-propenylsilane involves the use of trichlorosilane and chloropropylene as raw materials. The reaction is catalyzed by a solution of chloroplatinic acid and amines in solvents like cyclohexanone or isopropanol . The process is optimized to achieve a production rate of 70-76%, making it a cost-effective method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: trichloro-[(E)-prop-1-enyl]silane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.

    Substitution: Replacement of chlorine atoms with other functional groups.

    Oxidation and Reduction: Transformation of the vinyl group under specific conditions.

Common Reagents and Conditions:

    Hydrosilylation: Catalysts like chloroplatinic acid are used.

    Substitution: Reagents such as alcohols or amines can replace chlorine atoms.

    Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired product.

Major Products Formed:

    Hydrosilylation: Organosilicon compounds with various functional groups.

    Substitution: Silanes with different substituents replacing chlorine atoms.

    Oxidation and Reduction: Products with modified vinyl groups.

Scientific Research Applications

trichloro-[(E)-prop-1-enyl]silane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of trichloro-1-propenylsilane involves its reactivity with various substrates through hydrosilylation and substitution reactions. The silicon atom in the compound acts as a nucleophile, facilitating the addition or replacement of functional groups. This reactivity is harnessed in the synthesis of complex organosilicon compounds with specific properties .

Comparison with Similar Compounds

Uniqueness: trichloro-[(E)-prop-1-enyl]silane is unique due to its vinyl group, which imparts distinct reactivity compared to other trichlorosilanes. This makes it particularly valuable in the synthesis of specialized organosilicon compounds with tailored properties for various applications.

Properties

CAS No.

18083-37-9

Molecular Formula

C3H5Cl3Si

Molecular Weight

175.51 g/mol

IUPAC Name

trichloro(prop-1-enyl)silane

InChI

InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2-3H,1H3

InChI Key

MYBZUWXXEFKPEE-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/[Si](Cl)(Cl)Cl

SMILES

CC=C[Si](Cl)(Cl)Cl

Canonical SMILES

CC=C[Si](Cl)(Cl)Cl

18083-37-9

Origin of Product

United States

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